molecular formula C19H22ClNO2 B5233088 2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide

2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B5233088
M. Wt: 331.8 g/mol
InChI Key: JADBRHJQNQHZEX-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an acetamide moiety substituted with a 3-chloro-2-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of 2-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 2-(2-tert-butylphenoxy)acetic acid: The 2-tert-butylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-tert-butylphenoxy)acetic acid.

    Amidation Reaction: Finally, the 2-(2-tert-butylphenoxy)acetic acid is reacted with 3-chloro-2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy ring can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide: Similar structure but lacks the methyl group on the phenyl ring.

    2-(2-tert-butylphenoxy)-N-(2-methylphenyl)acetamide: Similar structure but lacks the chloro group on the phenyl ring.

    2-(2-tert-butylphenoxy)-N-phenylacetamide: Similar structure but lacks both the chloro and methyl groups on the phenyl ring.

Uniqueness

2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it suitable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-13-15(20)9-7-10-16(13)21-18(22)12-23-17-11-6-5-8-14(17)19(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADBRHJQNQHZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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